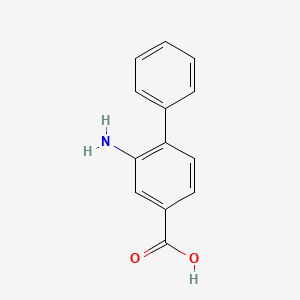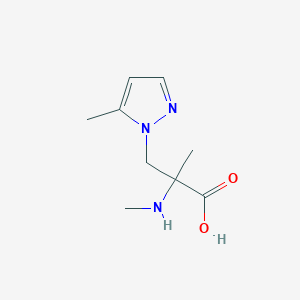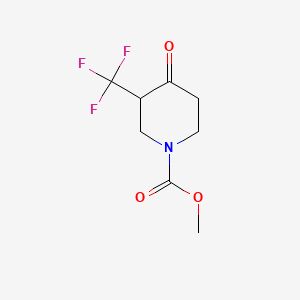![molecular formula C9H18ClF2NO B13545412 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride is a synthetic compound with potential applications in various scientific fields It is characterized by the presence of a cyclohexyl ring substituted with difluoro and methylamino groups, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with appropriate substituents. This can be achieved through cyclization reactions using suitable precursors.
Introduction of Difluoro and Methylamino Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). The methylamino group can be introduced through amination reactions using methylamine.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group is attached through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethan-1-ol moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the difluoro groups to form non-fluorinated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism by which 2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s stability and bioavailability, while the methylamino group can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4,4-Difluoro-1-(amino)cyclohexyl]ethan-1-olhydrochloride: Similar structure but lacks the methyl group on the amino moiety.
2-[4,4-Difluoro-1-(ethylamino)cyclohexyl]ethan-1-olhydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety.
2-[4,4-Difluoro-1-(dimethylamino)cyclohexyl]ethan-1-olhydrochloride: Contains two methyl groups on the amino moiety.
Uniqueness
2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride is unique due to its specific combination of difluoro and methylamino groups, which can impart distinct chemical and biological properties. The presence of the difluoro groups can enhance the compound’s metabolic stability and resistance to enzymatic degradation, while the methylamino group can influence its pharmacokinetic and pharmacodynamic profiles.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H18ClF2NO |
|---|---|
Poids moléculaire |
229.69 g/mol |
Nom IUPAC |
2-[4,4-difluoro-1-(methylamino)cyclohexyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-12-8(6-7-13)2-4-9(10,11)5-3-8;/h12-13H,2-7H2,1H3;1H |
Clé InChI |
TYEMMCOYOSTRQL-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCC(CC1)(F)F)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


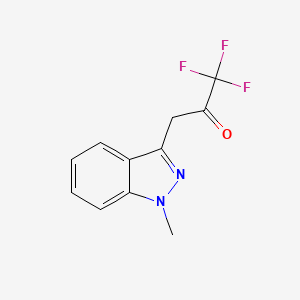


amine](/img/structure/B13545351.png)
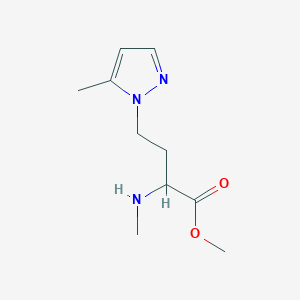

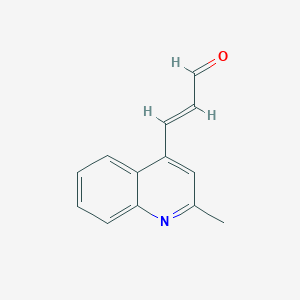
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)

![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
